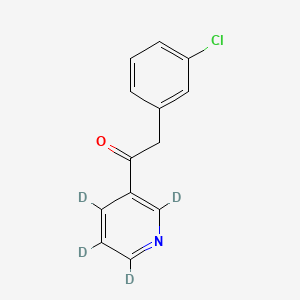
2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone is a chemical compound that features a chlorinated phenyl group and a deuterated pyridinyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 3-pyridine-d4.
Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with 3-pyridine-d4 in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone: Similar structure but without deuterium labeling.
2-(4-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone: Chlorine atom positioned differently on the phenyl ring.
2-(3-Bromophenyl)-1-(3-pyridinyl)-1-ethanone: Bromine atom instead of chlorine.
Uniqueness
2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone is unique due to the presence of deuterium atoms in the pyridinyl group, which can influence its chemical and physical properties, such as stability and reactivity. This makes it particularly valuable in research applications where isotopic labeling is important.
生物活性
2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a chlorophenyl group and a pyridinyl moiety, allow it to interact with various biological targets, making it a subject of interest in drug development and enzyme inhibition studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₉ClN₂O, with a molecular weight of approximately 260.71 g/mol. The compound's structure includes:
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
- Pyridinyl Moiety : Contributes to receptor binding and enzyme interactions.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of various enzymes and receptors. Research indicates that this compound can act as an antagonist at dopamine D4 receptors, which are implicated in neuropsychiatric disorders and certain types of cancer, such as glioblastoma .
Enzyme Inhibition Studies
Studies have shown that this compound exhibits significant enzyme inhibition capabilities. For instance, it has been evaluated for its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition profile suggests that it could potentially affect the pharmacokinetics of co-administered drugs.
Dopamine D4 Receptor Antagonism
A notable study highlighted the selectivity of this compound for the dopamine D4 receptor compared to D2 and D3 receptors. This selectivity is crucial for developing treatments for conditions like schizophrenia without the side effects associated with broader dopamine receptor antagonism. The study reported an affinity constant expressed as pKi values, indicating strong binding affinity to D4 receptors .
Anticancer Activity
In vitro studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in glioblastoma cell lines. The mechanism involves modulation of pathways related to cell survival and apoptosis, suggesting potential therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Affinity for D4R | Notes |
|---|---|---|---|
| This compound | Antagonist | High | Selective for D4R |
| N-(3-chlorophenyl)-2-cyano-3-(3-pyridinyl)-2-propenamide | Moderate | Moderate | Contains an amide group |
| 4-[2-(3-chlorophenyl)-5-(3-pyridinyl)-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(3-furanyl)methanone | High | Variable | Different core structure |
特性
IUPAC Name |
2-(3-chlorophenyl)-1-(2,4,5,6-tetradeuteriopyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-5-1-3-10(7-12)8-13(16)11-4-2-6-15-9-11/h1-7,9H,8H2/i2D,4D,6D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCWMYMJVPJFOI-IYPKRFHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CC2=CC(=CC=C2)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














